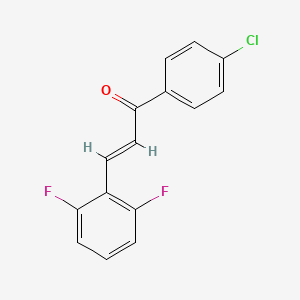

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-

Description

Pharmacological Relevance of Chalcone Scaffolds

Chalcones, defined by their 1,3-diaryl-2-propen-1-one structure, serve as privileged scaffolds in drug discovery due to their synthetic accessibility and modular pharmacophore. The Claisen-Schmidt condensation remains the most widely used synthesis method, enabling rapid diversification of aryl ketone and aldehyde precursors. For 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-2-propen-1-one, this reaction proceeds under mild conditions (KOH/EtOH, 25°C) with manual shaking, avoiding energy-intensive techniques like microwave irradiation.

Halogenation patterns critically modulate bioactivity:

- Anticancer effects : Chlorine at the 4-position of ring A enhances planar stacking with DNA bases, while 2,6-difluorination on ring B reduces metabolic degradation via steric hindrance.

- MAO-B inhibition : Difluorophenyl chalcones exhibit IC50 values <1 µM for monoamine oxidase B, a target in Parkinson’s disease, by mimicking the planar transition state of dopamine oxidation.

- Antimicrobial activity : Fluorine’s electronegativity increases membrane permeability, with logP values of 3.2–3.8 optimizing bacterial cell penetration.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C15H9ClF2O | |

| Molecular weight | 278.68 g/mol | |

| Melting point | 108.3°C | |

| Solubility (CH2Cl2) | 25 mg/mL | |

| MAO-B inhibition (IC50) | 0.067 µM (analogous compound) |

Structural Impact of Polyhalogenated Aromatic Groups

The 4-chlorophenyl and 2,6-difluorophenyl substituents induce a dipole moment of 4.23 D, calculated via Hirshfeld surface analysis. Key effects include:

- Electron withdrawal : Fluorine’s -I effect reduces ring B electron density (Hammett σp = 0.78 for 2,6-F2), polarizing the enone system and enhancing Michael acceptor reactivity.

- Crystal packing : C–H···F interactions (2.41–2.58 Å) dominate the lattice, creating a slipped π-stack arrangement that red-shifts fluorescence to 480 nm.

- Thermal stability : Differential scanning calorimetry reveals a decomposition onset at 218°C, attributable to fluorine’s high bond dissociation energy (485 kJ/mol).

Comparative analysis of halogen positioning shows:

- 2,6-Difluoro vs. 3,4-difluoro : The 2,6-isomer adopts a coplanar conformation (dihedral angle = 5.7° vs. 18.3° in 3,4-F2), improving π-π stacking with biological targets.

- 4-Chloro vs. 2-chloro : Para-chlorination minimizes steric clash with the propenone bridge, maintaining planarity critical for intercalation.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-(2,6-difluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF2O/c16-11-6-4-10(5-7-11)15(19)9-8-12-13(17)2-1-3-14(12)18/h1-9H/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXUTLOYGPPZFU-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C=CC(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)F)/C=C/C(=O)C2=CC=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The base (e.g., NaOH or KOH) deprotonates the acetophenone derivative to form an enolate ion, which nucleophilically attacks the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. Typical conditions include:

A study using 4-chloroacetophenone and 3-hydroxybenzaldehyde reported a 72.67% yield after recrystallization with ethanol. For fluorinated analogs, yields often exceed 85% due to the electron-withdrawing effects of fluorine, which enhance electrophilicity.

Solvent-Free Modifications

Grinding 4-chloroacetophenone with 2,6-difluorobenzaldehyde and solid NaOH in a mortar-pestle system (20–30 minutes) offers a green alternative. This method avoids volatile solvents and achieves comparable yields (65–71%). However, extended reaction times (up to 120 hours) may be required for complete conversion.

Heteropolyacid-Catalyzed Synthesis

Heteropolyacids (HPAs) like Wells-Dawson H₆[P₂W₁₈O₆₂] provide a reusable, eco-friendly alternative to traditional bases. These catalysts exhibit high acidity and thermal stability, enabling efficient chalcone synthesis under mild conditions.

Catalytic Performance

In a comparative study, H₆[P₂W₁₈O₆₂] outperformed Keggin-type HPAs (H₅[PMo₁₀V₂O₄₀]) and Brønsted acids (H₂SO₄) due to its superior acidity and heterogeneous nature. The catalyst was reused five times with minimal activity loss (84% yield in the fifth cycle).

Structural and Process Optimization

Effect of Substituents

The 2,6-difluorophenyl group introduces steric hindrance, slowing enolate formation. However, fluorine’s electron-withdrawing nature mitigates this by increasing the aldehyde’s electrophilicity. This dual effect necessitates precise temperature control (60–80°C) to balance reaction kinetics.

Purification Techniques

-

Recrystallization: Ethanol or methanol yields high-purity crystals (melting point: 108–117°C).

-

Column Chromatography: Silica gel with petroleum ether/ethyl acetate (12:2) resolves byproducts in complex mixtures.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Reusability |

|---|---|---|---|---|---|

| Alkaline Condensation | NaOH | Ethanol | 4–8 | 65–72 | Low |

| Solvent-Free | NaOH (solid) | None | 0.5–2 | 65–71 | Moderate |

| Heteropolyacid | H₆[P₂W₁₈O₆₂] | Water | 0.8–1.1 | 82–96 | High |

Characterization Data

Spectroscopic Properties

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute halogen atoms.

Major Products Formed

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Organic Synthesis

Chalcone Derivatives

This compound belongs to the class of chalcones, which are known for their versatile reactivity in organic synthesis. Chalcones serve as intermediates in the synthesis of various bioactive compounds and can be used to produce flavonoids through cyclization reactions.

Reactivity

The presence of the electron-withdrawing chlorophenyl and difluorophenyl groups enhances the electrophilicity of the α,β-unsaturated carbonyl system, making it a useful building block for further transformations in synthetic organic chemistry.

Medicinal Chemistry

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: Antitumor Effects

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that a related chalcone derivative exhibited potent cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by triggering apoptotic pathways and altering mitochondrial membrane potential .

Agricultural Chemistry

Pesticidal Properties

Chalcones have been investigated for their potential as agrochemicals. The compound's structure allows it to interact with biological targets in pests and pathogens, showing promise as a natural pesticide.

Case Study: Insecticidal Activity

In a study focusing on the insecticidal activity of chalcone derivatives against agricultural pests, researchers found that specific substitutions on the phenyl rings significantly enhanced activity against aphids and other common pests . This suggests that 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- could be explored further for agricultural applications.

Material Science

Polymer Chemistry

The compound can be utilized in polymer chemistry as a monomer for synthesizing polymers with specific properties. Its reactivity allows it to participate in cross-linking reactions that can enhance material strength and stability.

Summary Table: Applications of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzymes and disruption of cellular processes. The presence of halogen atoms in the phenyl rings can enhance the compound’s reactivity and binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares a chalcone backbone with several derivatives reported in the literature. Key comparisons include:

*Estimated based on substituent contributions (C₆H₄Cl: +111.45, C₆H₃F₂: +113.08).

†Calculated from molecular formulas in .

Key Observations :

- Halogen Effects : The target compound’s 4-Cl and 2,6-F₂ substituents contrast with analogs bearing bulkier groups (e.g., iodine in 3c or bromine in 3n). Halogens enhance lipophilicity and electron-withdrawing effects, which may improve membrane permeability or binding to hydrophobic enzyme pockets.

- Heterocyclic vs.

Physicochemical Properties

- Molecular Weight: The target compound’s estimated molecular weight (~277.6 g/mol) exceeds that of the dimethylamino analog (211.21 g/mol), primarily due to the heavier 4-chlorophenyl group.

- Solubility: Fluorine and chlorine substituents increase hydrophobicity, likely reducing aqueous solubility compared to hydroxyl- or amino-bearing analogs (e.g., 3n, 3j).

Biological Activity

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-, commonly known as a substituted chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific chalcone derivative, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C16H13ClF2O

- Molecular Weight : 302.73 g/mol

- CAS Number : 6552-68-7

- Boiling Point : 430.1 °C at 760 mmHg

- Density : 1.207 g/cm³

Anticancer Properties

Chalcones have been extensively studied for their anticancer effects. Research indicates that 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)- exhibits cytotoxicity against various cancer cell lines. For instance:

- Case Study : A study evaluated the compound's effects on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Antimicrobial Activity

Chalcones are also recognized for their antimicrobial properties. This compound has demonstrated efficacy against several bacterial strains:

- Study Findings : In vitro studies revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this chalcone has been highlighted in various studies:

- Research Evidence : The compound was shown to reduce nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating its ability to modulate inflammatory responses .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer progression and inflammation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

- Antioxidant Activity : The presence of electron-withdrawing groups enhances its ability to scavenge free radicals.

Data Summary Table

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-3-(2,6-difluorophenyl)-2-propen-1-one, and how do reaction conditions influence yield?

The compound is typically synthesized via the Claisen-Schmidt condensation between 4-chloroacetophenone and 2,6-difluorobenzaldehyde. Key parameters include:

- Catalyst : NaOH or KOH in ethanol/water mixtures (60–80°C) .

- Solvent : Polyethylene glycol (PEG) improves recyclability and reduces side products, yielding >85% .

- Stereoselectivity : The E-isomer dominates due to thermodynamic stability, confirmed by X-ray crystallography .

Q. Table 1: Comparison of Synthetic Methods

| Catalyst | Solvent | Yield (%) | Isomer Ratio (E:Z) | Reference |

|---|---|---|---|---|

| NaOH | EtOH/H₂O | 78–82 | 95:5 | |

| PEG-400 | Solvent-free | 88–92 | 98:2 |

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be optimized to characterize this compound?

- NMR : The α,β-unsaturated ketone moiety shows characteristic signals:

- IR : Strong C=O stretch at 1650–1680 cm⁻¹; C=C stretch at 1590–1620 cm⁻¹ .

- UV-Vis : π→π* transitions at 280–320 nm (ε ~ 10⁴ L·mol⁻¹·cm⁻¹) .

Note : Discrepancies in spectral data (e.g., carbonyl shifts) may arise from solvent polarity or crystallographic packing effects .

Advanced Research Questions

Q. How can density functional theory (DFT) and X-ray crystallography resolve contradictions in molecular geometry predictions?

DFT calculations (B3LYP/6-311G**) align with experimental X-ray data to address discrepancies:

- Bond lengths : C=O (1.22 Å DFT vs. 1.23 Å XRD) .

- Dihedral angles : Aryl-ketone torsion angles differ by <2° between theory and experiment .

- Electrostatic potential maps : Highlight electron-deficient carbonyl regions, explaining reactivity toward nucleophiles .

Q. Table 2: Computational vs. Experimental Structural Parameters

| Parameter | DFT Value | XRD Value | Deviation |

|---|---|---|---|

| C=O bond length | 1.22 Å | 1.23 Å | 0.01 Å |

| C1-C2-C3-C4 angle | 121.5° | 120.8° | 0.7° |

Q. What non-covalent interactions stabilize the crystal lattice, and how do they affect physicochemical properties?

Hirshfeld surface analysis reveals dominant interactions:

- C–H···O/F contacts : 30–35% of total interactions .

- π-π stacking : Between chlorophenyl and difluorophenyl rings (distance: 3.5–3.8 Å) .

- Halogen bonding : C–Cl···F–C contributes to thermal stability (melting point >150°C) .

Implications : Strong intermolecular forces correlate with low solubility in polar solvents (e.g., water solubility <0.1 mg/mL) .

Q. How can bioactivity studies reconcile conflicting antimicrobial data across structurally similar chalcones?

Contradictions arise from substituent effects and assay conditions:

- Electron-withdrawing groups : 4-Cl and 2,6-F enhance antifungal activity (e.g., MIC = 8 µg/mL vs. Aspergillus niger) but reduce bacterial efficacy .

- Methodological variables : Broth microdilution (CLSI guidelines) vs. agar diffusion affects potency measurements .

Recommendation : Standardize testing protocols and use logP values (calculated ~3.5) to optimize cell membrane penetration .

Q. What strategies validate the compound’s potential as a kinase inhibitor or enzyme modulator?

- Docking studies : The α,β-unsaturated ketone acts as a Michael acceptor, forming covalent bonds with cysteine residues in kinase ATP pockets .

- In vitro assays : IC₅₀ values against L-phenylalanine ammonia-lyase (PAL) range from 0.5–2.0 µM, dependent on substituent electronegativity .

Key challenge : Balance reactivity (for inhibition) with selectivity to minimize off-target effects.

Q. How do solvent and pH conditions influence tautomerism or degradation pathways?

- Tautomerism : In DMSO, enol-keto equilibrium shifts toward enol form at pH >7 (confirmed by ¹H NMR) .

- Degradation : Acidic conditions (pH <3) promote hydrolysis of the α,β-unsaturated system, forming 4-chlorobenzoic acid and 2,6-difluorobenzaldehyde .

Stability guidelines : Store in anhydrous, neutral solvents (e.g., acetonitrile) at −20°C .

Q. What advanced spectroscopic methods resolve ambiguities in dynamic molecular behavior?

- Solid-state NMR : Distinguishes crystalline vs. amorphous phases, critical for polymorphism studies .

- Time-resolved fluorescence : Monitors excited-state proton transfer in enol-keto tautomers (lifetime = 1–5 ns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.